2-[(4-Methoxy-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid
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Overview
Description
2-[(4-Methoxy-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a methoxy group, a morpholine ring, and a sulfonyl group attached to a benzoyl moiety, which is further linked to a benzoic acid unit.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxy-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxybenzoic acid with morpholine and sulfonyl chloride under controlled conditions to form the sulfonylated intermediate. This intermediate is then coupled with 2-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxy-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-[(4-Hydroxy-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid.
Reduction: Formation of 2-[(4-Methoxy-3-morpholin-4-ylsulfanylbenzoyl)amino]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methoxy-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group, which can interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxy-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. Additionally, the morpholine ring can enhance the compound’s binding affinity to specific receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-{[3-(morpholin-4-yl)propyl]sulfamoyl}benzoic acid
- 2-Methoxy-4-(methylsulfanyl)benzoic acid
Uniqueness
2-[(4-Methoxy-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonyl group and a morpholine ring enhances its potential as an enzyme inhibitor and receptor modulator, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(4-methoxy-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7S/c1-27-16-7-6-13(12-17(16)29(25,26)21-8-10-28-11-9-21)18(22)20-15-5-3-2-4-14(15)19(23)24/h2-7,12H,8-11H2,1H3,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQMJDWQRNRNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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